

# Physical Properties and Solubility of IDO1-IN-18

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**Compound Focus:** Ido-IN-14

Cat. No.: S14464654

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The table below summarizes key data for IDO1-IN-18 (CAS No. 2328099-08-5), a potent IDO1 inhibitor with research potential for cancer diseases [1].

Property	Value / Description
Molecular Formula	C <sub>23</sub> H <sub>18</sub> F <sub>4</sub> N <sub>2</sub> O <sub>3</sub> [1]
Molecular Weight	446.39 g/mol [1]
Appearance	White to off-white solid [1]
Solubility in DMSO	250 mg/mL (560.05 mM) [1]
Stock Solution Stability	-80°C for 6 months; -20°C for 1 month [1]

## Experimental Protocols for Solution Preparation

Based on the available data, here are detailed methodologies for preparing stock and working solutions of IDO1-IN-18.

### Preparation of Stock Solution in DMSO

This concentrated stock solution is suitable for *in vitro* experiments.

- **Materials:**

- IDO1-IN-18 solid
- Anhydrous DMSO (newly opened, hygroscopic DMSO impacts solubility)
- Microbalance
- Sterile vial (e.g., 1.5 mL or 2 mL cryovial)
- Ultrasonic bath (optional, to aid dissolution)

- **Procedure:**

- **Calculate Mass:** Determine the mass of IDO1-IN-18 needed to achieve the desired concentration and volume. For example, to prepare 1 mL of a 100 mM stock solution:  $\text{Mass (mg)} = 100 \text{ mM} \times 0.001 \text{ L} \times 446.39 \text{ g/mol} = 44.639 \text{ mg}$ .
- **Weigh Compound:** Accurately weigh the calculated mass of the solid and transfer it to a sterile vial.
- **Add Solvent:** Add the appropriate volume of anhydrous DMSO to the vial to achieve the final concentration (e.g., 250 mg/mL for maximum concentration).
- **Dissolve:** Vortex the mixture vigorously. If necessary, briefly place the vial in an ultrasonic bath to ensure complete dissolution and formation of a clear solution.
- **Aliquot and Store:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Label the aliquots clearly with the compound name, concentration, date, and storage conditions. Store at **-80°C for up to 6 months** or **-20°C for up to 1 month** [1].

## Preparation of In Vivo Working Solutions

For animal studies, the DMSO stock must be further diluted into a physiologically acceptable vehicle. The search results provide two recommended formulations [1].

- **Materials:**

- IDO1-IN-18 stock solution in DMSO (e.g., 20.8 mg/mL)
- PEG 300
- Tween 80
- Saline (0.9% sodium chloride in ddH<sub>2</sub>O)
- SBE-β-CD (for Protocol 2)
- Corn Oil (for Protocol 3)

**Protocol 1: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline** This protocol yields a clear solution suitable for various administration routes.

- Add 100 μL of DMSO stock solution to a new vial.
- Add 400 μL of PEG300 and mix evenly.

- Add 50  $\mu$ L of Tween-80 and mix evenly.
- Add 450  $\mu$ L of Saline to adjust the volume to 1 mL. Mix thoroughly until the solution is clear [1].

**Protocol 2: 10% DMSO + 90% (20% SBE- $\beta$ -CD in Saline)** This formulation uses a cyclodextrin to enhance solubility and stability, and may require ultrasonication.

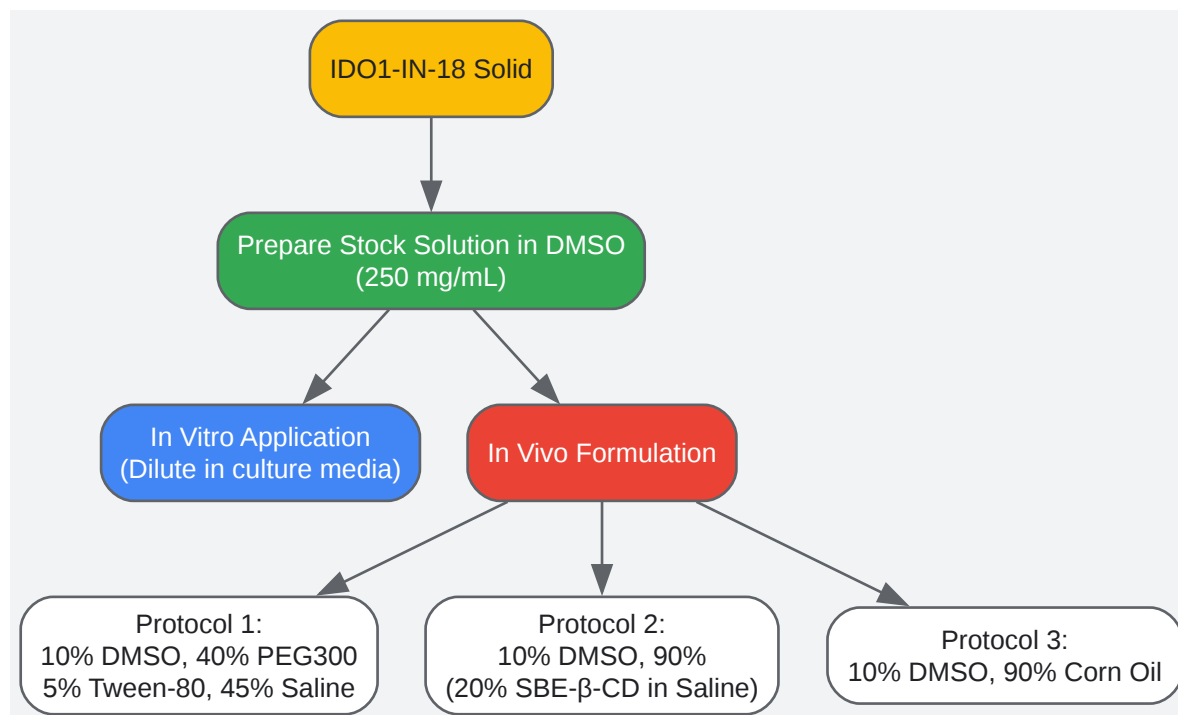
- Prepare a 20% w/v solution of SBE- $\beta$ -CD in Saline. Ensure it is completely dissolved and clear.
- Add 100  $\mu$ L of DMSO stock solution to a new vial.
- Add 900  $\mu$ L of the 20% SBE- $\beta$ -CD solution and mix evenly. Sonicate if necessary to achieve a clear solution [1].

**Protocol 3: 10% DMSO + 90% Corn Oil** This lipid-based formulation is useful for oral gavage or if the dosing period exceeds half a month.

- Add 100  $\mu$ L of DMSO stock solution to a new vial.
- Add 900  $\mu$ L of Corn Oil and mix evenly until a clear solution is formed [1].

## Experimental Workflow Diagram

The following diagram visualizes the complete process from solid compound to ready-to-use solutions.



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## Critical Considerations for Researchers

- **Solubility Confirmation:** Always visually inspect your solutions. A "clear solution" is the target; cloudiness or precipitate indicates issues. For the *in vivo* protocols, the original source specifies that Protocols 1 and 3 yield solutions of  $\geq 2.08$  mg/mL, while Protocol 2 yields a clear solution of exactly 2.08 mg/mL [1].
- **Solution Stability:** The stability of the compound is formulation-dependent. While the DMSO stock is stable for months at  $-80^{\circ}\text{C}$ , working solutions should be prepared fresh and used on the same day, especially for *in vivo* studies [1].
- **Safety and Compliance:** IDO1-IN-18 is labeled as a controlled substance and is for research use only, not for administration to patients [1]. Adhere to all local and institutional safety guidelines for handling chemical compounds.

## Navigating Information Gaps

While the information for IDO1-IN-18 is a valuable guide, here are steps you can take to address the lack of data for IDO1-IN-14 specifically:

- **Verify the Compound Identifier:** Double-check the precise spelling and nomenclature of "IDO-IN-14" with your source (e.g., a publication, vendor catalog, or internal document). The compound may be listed under a different name or CAS number.
- **Consult General Principles:** In the absence of specific data, general solubility principles and formulation strategies, like those exemplified above, are the foundation for protocol development [2].
- **Perform Experimental Scouting:** A small-scale, experimental solubility screen using the protocols described can help you determine the optimal conditions for your specific compound batch.

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## References

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2. Development of Stability-Indicating Analytical Procedures ... [chromatographyonline.com]

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